N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride
Overview
Description
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride is a chemical compound that features a unique structure combining an oxadiazole ring with an aminoethyl side chain and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.
Introduction of the Aminoethyl Side Chain: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Acetamide Group: The acetamide group can be attached through acylation reactions, where an acyl chloride or anhydride reacts with the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups to their reduced forms.
Substitution: The amino and acetamide groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated reagents, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and aminoethyl side chain can bind to active sites, inhibiting or modulating the activity of the target. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: This compound also features an aminoethyl group and is used in similar applications, such as materials science and biochemistry.
N-phenylacetamide: Another compound with an acetamide group, used in medicinal chemistry and pharmacology.
Uniqueness
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride is unique due to its combination of an oxadiazole ring, aminoethyl side chain, and acetamide group. This structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H12N4O2.3ClH/c2*1-5(12)9-4-7-10-6(2-3-8)11-13-7;;;/h2*2-4,8H2,1H3,(H,9,12);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTGKFZMHCQRJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NO1)CCN.CC(=O)NCC1=NC(=NO1)CCN.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27Cl3N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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